molecular formula C23H20N4O4 B2365060 2-(3-benzyl-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(2-methoxyphenyl)acetamide CAS No. 921530-34-9

2-(3-benzyl-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(2-methoxyphenyl)acetamide

Cat. No.: B2365060
CAS No.: 921530-34-9
M. Wt: 416.437
InChI Key: IPOAVXPHDGEOLI-UHFFFAOYSA-N
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Description

2-(3-Benzyl-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(2-methoxyphenyl)acetamide is a complex organic compound known for its significant chemical and biological properties. Its intricate structure lends itself to a variety of applications in scientific research, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-benzyl-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(2-methoxyphenyl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of key intermediates, which are then assembled under specific conditions. Key steps may involve the condensation of pyrimidine derivatives with benzyl-containing molecules, followed by amide formation with 2-methoxyphenyl acetic acid derivatives. Reaction conditions often include the use of catalysts such as palladium on carbon and solvents like dimethylformamide (DMF).

Industrial Production Methods

On an industrial scale, the synthesis of this compound may involve more streamlined processes to improve yield and purity. Techniques such as continuous flow synthesis and advanced catalytic methods are employed to optimize large-scale production. Quality control measures, including chromatography and spectroscopy, are critical to ensure the consistency of the product.

Chemical Reactions Analysis

Types of Reactions

This compound undergoes a variety of chemical reactions, including:

  • Oxidation

  • Reduction

  • Substitution

  • Addition reactions

Common Reagents and Conditions

Typical reagents include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and halogenating agents for substitution reactions. Conditions often involve controlled temperatures, pH adjustments, and the use of inert atmospheres to prevent unwanted side reactions.

Major Products

The primary products of these reactions depend on the specific reagents and conditions used For instance, oxidation may yield higher-order oxides, while reduction could result in partially or fully reduced forms of the original compound

Scientific Research Applications

This compound has diverse applications across several fields:

  • Chemistry: : Used as a precursor for the synthesis of more complex molecules.

  • Biology: : Functions as an inhibitor or activator in biochemical assays.

  • Medicine: : Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

  • Industry: : Utilized in the manufacturing of specialty chemicals and advanced materials.

Mechanism of Action

The biological activity of 2-(3-benzyl-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(2-methoxyphenyl)acetamide is primarily mediated through its interaction with specific molecular targets. These may include enzymes, receptors, or nucleic acids. The compound's mechanism often involves the modulation of signaling pathways, leading to changes in cellular functions such as proliferation, apoptosis, or differentiation.

Comparison with Similar Compounds

When compared to other compounds with similar structural motifs, 2-(3-benzyl-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(2-methoxyphenyl)acetamide stands out due to its unique balance of stability and reactivity. Similar compounds include:

  • 3-Benzyl-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidine

  • N-(2-methoxyphenyl)pyrimidine-2,4-dione

These compounds share core structural elements but differ in functional groups or substituents, which significantly influence their chemical behavior and application potential. The uniqueness of this compound lies in its specific substitution pattern, providing a distinct set of properties valuable for scientific exploration.

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Properties

IUPAC Name

2-(3-benzyl-2,4-dioxopyrido[3,2-d]pyrimidin-1-yl)-N-(2-methoxyphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N4O4/c1-31-19-12-6-5-10-17(19)25-20(28)15-26-18-11-7-13-24-21(18)22(29)27(23(26)30)14-16-8-3-2-4-9-16/h2-13H,14-15H2,1H3,(H,25,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPOAVXPHDGEOLI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)CN2C3=C(C(=O)N(C2=O)CC4=CC=CC=C4)N=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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